In-Depth Technical Guide: 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one
In-Depth Technical Guide: 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is a synthetic heterocyclic organic compound featuring a fused indenofuran ring system. This molecule is of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of Ramelteon, a potent and selective melatonin receptor agonist used for the treatment of insomnia.[1][2] Its chemical structure, characterized by the presence of two bromine atoms on the aromatic ring, makes it a versatile precursor for further chemical modifications in the development of pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its established role in pharmaceutical synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 196597-77-0 | [3][4] |
| Molecular Formula | C₁₁H₈Br₂O₂ | [3][5] |
| Molecular Weight | 331.99 g/mol | [3][5] |
| IUPAC Name | 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | [3] |
| Appearance | Colorless to light yellow crystalline solid | |
| Melting Point | Approximately 160-165 °C | |
| Boiling Point | 448.6±45.0 °C (Predicted) | |
| Density | 1.981±0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents such as chloroform, dichloromethane, and methanol. | |
| SMILES | O=C1CC/C2=C(Br)\C(Br)=C3\OCC\C3=C\12 | [6] |
| InChI | InChI=1S/C11H8Br2O2/c12-9-5-1-2-7(14)8(5)6-3-4-15-11(6)10(9)13/h1-4H2 | [6] |
Synthesis
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is synthesized from its non-brominated precursor, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. The key transformation is an electrophilic aromatic substitution reaction, specifically bromination.
Synthetic Pathway
The synthesis involves the bromination of the aromatic ring of the indenofuran core.
Experimental Protocol: Bromination of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
This protocol is a synthesized procedure based on general methods described in the patent literature for the synthesis of Ramelteon intermediates.[7]
Materials:
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1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
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Bromine (Br₂)
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Glacial Acetic Acid
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Sodium bisulfite solution (aqueous)
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Water
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Suitable organic solvent for recrystallization (e.g., ethanol or isopropanol)
Procedure:
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In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one in glacial acetic acid.
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Cool the solution to a temperature between 0 and 5 °C using an ice bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition rate should be controlled to manage the exothermic reaction.
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After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours, followed by stirring at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
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Quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to neutralize any excess bromine.
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Precipitate the product by adding water to the reaction mixture.
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Collect the solid product by filtration and wash it thoroughly with water until the filtrate is neutral.
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Dry the crude product under vacuum.
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Purify the crude product by recrystallization from a suitable organic solvent to yield 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one as a crystalline solid.
Role in Pharmaceutical Synthesis
The primary and well-documented application of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is as a pivotal intermediate in the multi-step synthesis of Ramelteon.
Conversion to Ramelteon Precursor
The dibromo compound is typically converted to a key amino intermediate, which is then further elaborated to form Ramelteon. A novel synthetic route involves the use of acetonitrile as a nucleophilic reagent, followed by a one-pot hydrogenation process.[8]
Biological Activity
There is currently a lack of publicly available data on the specific biological activity of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one itself. Its primary significance lies in its role as a synthetic intermediate. The biological activity of interest is associated with the final product, Ramelteon.
Ramelteon's Mechanism of Action:
Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus of the brain.[9] By activating these receptors, Ramelteon mimics the effects of endogenous melatonin, promoting the onset of sleep. It exhibits high selectivity for MT1 and MT2 receptors over the MT3 receptor.
Due to the structural differences and the presence of the dibromo substituents, it is unlikely that 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one possesses the same receptor binding profile as Ramelteon. However, its synthesis is a critical step in accessing this therapeutically valuable molecule.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon - Google Patents [patents.google.com]
- 3. 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one 97% | CAS: 196597-77-0 | AChemBlock [achemblock.com]
- 4. molcore.com [molcore.com]
- 5. 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | C11H8Br2O2 | CID 11727281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. watsonnoke.com [watsonnoke.com]
- 7. US8242291B2 - Process for the preparation of ramelteon - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
